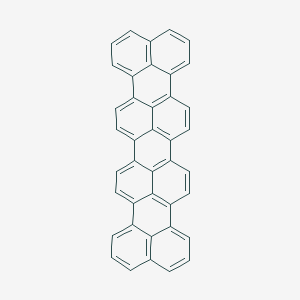

Quaterrylene

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

undecacyclo[20.12.2.22,5.16,10.123,27.03,18.04,15.019,35.032,36.014,38.031,37]tetraconta-1(35),2,4,6,8,10(38),11,13,15,17,19,21,23,25,27(37),28,30,32(36),33,39-icosaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H20/c1-5-21-6-2-10-24-28-14-18-32-34-20-16-30-26-12-4-8-22-7-3-11-25(36(22)26)29-15-19-33(40(34)38(29)30)31-17-13-27(37(28)39(31)32)23(9-1)35(21)24/h1-20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGVMPKQSTZIOIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C4=C5C(=CC=C6C5=C(C=C4)C7=C8C6=CC=C9C8=C(C=C7)C1=CC=CC4=C1C9=CC=C4)C3=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00940275 | |

| Record name | Benzo[5,10]anthra[9,1,2-cde]dibenzo[kl,rst]pentaphene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00940275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188-73-8 | |

| Record name | Benzo[1,2,3-cd:4,5,6-c'd′]diperylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=188-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzo(1,2,3-cd:4,5,6-c'd')diperylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000188738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzo[5,10]anthra[9,1,2-cde]dibenzo[kl,rst]pentaphene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00940275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Quaterrylene via Scholl-Type Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quaterrylene, a large polycyclic aromatic hydrocarbon (PAH), has garnered significant interest within the scientific community due to its unique electronic and photophysical properties. Its extended π-conjugated system makes it a promising candidate for applications in organic electronics, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and near-infrared (NIR) dyes. The synthesis of this compound and its derivatives is a critical step in exploring these applications. Among the various synthetic strategies, the Scholl-type coupling reaction stands out as a powerful and direct method for the construction of such extended aromatic systems. This guide provides a comprehensive overview of the synthesis of this compound via Scholl-type coupling, detailing experimental protocols, presenting key quantitative data, and illustrating the underlying reaction mechanisms and workflows.

The Scholl Reaction: A Powerful Tool for Aryl-Aryl Bond Formation

The Scholl reaction, named after its discoverer Roland Scholl, is an oxidative intramolecular or intermolecular coupling of two aromatic rings.[1] This reaction is typically facilitated by a Lewis acid and/or a protic acid, often in the presence of an oxidizing agent.[1] It represents a direct C-H activation method for the formation of new C-C bonds between aryl systems, leading to the synthesis of complex PAHs.[2]

A variety of reagents have been employed for Scholl-type reactions, including iron(III) chloride (FeCl3), aluminum chloride (AlCl3) often in combination with sodium chloride (NaCl), molybdenum(V) chloride (MoCl5), and 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) in the presence of a strong acid like trifluoromethanesulfonic acid (TfOH).[3][4] The choice of reagent can significantly influence the reaction outcome, yield, and selectivity.[5]

Synthesis of this compound from Perylene

The most common precursor for the synthesis of this compound is perylene. The Scholl reaction facilitates the dimerization of two perylene molecules to form the extended this compound core. This transformation can be achieved using various reagent systems.

Experimental Protocols

This section details a scalable and high-yield synthesis of this compound from perylene using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) as the oxidant in the presence of trifluoromethanesulfonic acid.[6] A protocol utilizing molecular oxygen as the oxidant is also described.[7]

Protocol 1: Synthesis of this compound using DDQ as Oxidant [6][7]

-

Materials:

-

Perylene (1.00 g, 3.96 mmol)

-

Dry dichloromethane (DCM) (30 mL)

-

Trifluoromethanesulfonic acid (TfOH) (0.70 mL, 7.9 mmol)

-

2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) (1.80 g, 7.93 mmol)

-

Diisopropylethylamine (2.07 mL, 11.9 mmol)

-

Dry methanol (50 mL)

-

Tetrahydrofuran (THF) (100 mL)

-

-

Procedure:

-

To a solution of perylene in dry dichloromethane, add trifluoromethanesulfonic acid dropwise over 5 minutes at room temperature.

-

Add DDQ to the mixture.

-

Reflux the reaction mixture for 24 hours under a nitrogen atmosphere. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After cooling to ambient temperature, quench the reaction with diisopropylethylamine.

-

Dilute the mixture with dry methanol to precipitate the product.

-

Filter the resulting precipitate and wash with methanol and dichloromethane to obtain a dark green solid.

-

For purification, transfer the solid to a thimble and perform a Soxhlet extraction with refluxing tetrahydrofuran for 48 hours.

-

Dry the remaining solid under vacuum at 60 °C to yield this compound as a dark green solid.

-

-

Yield: 92%[7]

Protocol 2: Synthesis of this compound using Molecular Oxygen as Oxidant [7]

-

Materials:

-

Perylene

-

Dry dichloromethane (DCM)

-

Trifluoromethanesulfonic acid (TfOH)

-

Diisopropylethylamine

-

Dry methanol

-

Tetrahydrofuran (THF)

-

-

Procedure:

-

Follow a similar setup as Protocol 1, but instead of adding DDQ, bubble a stream of oxygen through the reaction mixture during the reflux.

-

The workup and purification steps are identical to Protocol 1.

-

-

Yield: 80%[8]

Quantitative Data

The following tables summarize the key quantitative data reported for this compound and its diimide derivatives.

Table 1: Synthesis Yield of this compound via Scholl-Type Coupling

| Precursor | Oxidant/Catalyst | Yield (%) | Reference |

| Perylene | DDQ / TfOH | 92 | [7] |

| Perylene | O₂ / TfOH | 80 | [8] |

| Perylene | AlCl₃ / NaCl | - | [4] |

| Perylene | FeCl₃ | - | [9] |

Table 2: Spectroscopic Properties of this compound and its Diimide Derivative

| Compound | Solvent | λabs (nm) | λem (nm) | Reference |

| This compound | N-methylpyrrolidone | 580, 630, 690 | - | [7] |

| Quaterrylenecarboxylic diimide (QDI) | CH₂Cl₂ | 635 | 665 | [1] |

Note: The absorption spectrum of organic compounds is influenced by the size of the conjugated double bond system, with larger systems shifting the absorption peak to longer wavelengths.[10]

Table 3: Electrochemical Properties of Quaterrylenecarboxylic Diimide (QDI) [1]

| Property | Value (V vs SCE) |

| First Reduction Potential (Ered1) | -0.35 |

| Second Reduction Potential (Ered2) | -0.53 |

| First Oxidation Potential (Eox1) | +0.89 |

Note: The electrochemical properties of rylene diimides, including this compound diimide, show that with an increasing size of the aromatic core, the first reduction potential shifts to less negative values, and the oxidation potential shifts to less positive values.[11]

Reaction Mechanisms

The exact mechanism of the Scholl reaction is still a subject of discussion and is believed to be substrate and reagent dependent.[12] Two primary mechanisms are proposed: the arenium ion pathway and the radical cation pathway .[12] DFT calculations suggest that for the FeCl₃-mediated Scholl reaction, a radical cation mechanism is likely, while the DDQ/acid system may proceed via an arenium ion pathway.[9]

Arenium Ion Pathway

In this mechanism, one of the perylene molecules is protonated by the strong acid (TfOH) to form an arenium ion (a sigma complex). This electrophilic species then attacks the second, neutral perylene molecule in an electrophilic aromatic substitution-type reaction. Subsequent deprotonation and oxidation lead to the formation of the C-C bond and rearomatization, ultimately yielding this compound.

Radical Cation Pathway

In this pathway, an oxidizing agent (like FeCl₃) abstracts an electron from a perylene molecule to form a radical cation. This radical cation then attacks a neutral perylene molecule. The resulting dimeric radical cation can then lose two protons and an electron to form the final this compound product.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Scholl Reaction Mechanism: Arenium Ion Pathway

Caption: Proposed arenium ion pathway for this compound synthesis.

Scholl Reaction Mechanism: Radical Cation Pathway

References

- 1. bard.cm.utexas.edu [bard.cm.utexas.edu]

- 2. researchgate.net [researchgate.net]

- 3. Scholl reaction as a powerful tool for the synthesis of nanographenes: a systematic review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Scholl reaction as a powerful tool for the synthesis of nanographenes: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.aip.org [pubs.aip.org]

- 6. An eight-membered ring formed by the Scholl reaction of o-quateraryls - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. rsc.org [rsc.org]

- 8. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]

- 9. 2024.sci-hub.se [2024.sci-hub.se]

- 10. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 11. Scholl reaction as a powerful tool for the synthesis of nanographenes: a systematic review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05910F [pubs.rsc.org]

- 12. Electronic Control of the Scholl Reaction: Selective Synthesis of Spiro vs Helical Nanographenes - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Quaterrylene Diimides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Quaterrylene diimides (QDIs) represent a class of organic chromophores with exceptional photophysical properties and remarkable stability, making them highly attractive for a range of applications, including organic electronics, photovoltaics, and bio-imaging. Their extended π-conjugated core results in strong absorption and emission in the near-infrared (NIR) region, a spectral window of significant interest for deep-tissue imaging and therapeutic applications. This technical guide provides a comprehensive overview of the key spectroscopic techniques used to characterize QDIs, including detailed experimental protocols and a summary of their salient photophysical properties.

Core Spectroscopic Properties of this compound Diimides

The electronic and photophysical properties of QDIs are dictated by their large, planar aromatic core. Functionalization at the imide positions and the bay area of the this compound core can be used to modulate their solubility, aggregation behavior, and spectroscopic characteristics.

Electronic Absorption and Emission

QDIs typically exhibit intense absorption bands in the visible and near-infrared regions, with molar extinction coefficients often exceeding 10⁵ M⁻¹cm⁻¹. The primary absorption band corresponds to the S₀ → S₁ electronic transition. The emission spectra are generally a mirror image of the absorption spectra, with a small Stokes shift, indicative of a rigid molecular framework with minimal geometric rearrangement in the excited state.

Table 1: Spectroscopic Properties of Representative this compound Diimides

| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Φ_F | τ_F (ns) | Reference |

| Unsubstituted QDI | Dichloromethane | ~760 | ~780 | - | - | [1] |

| Swallow-tailed QDI | Dichloromethane | 725 | 745 | 0.85 | 3.5 |

Note: This table is a representative example. The exact photophysical parameters can vary significantly with substitution and solvent.

Vibrational Spectroscopy

Raman and Infrared (IR) spectroscopy are powerful tools for probing the vibrational modes of the QDI core. These techniques provide a molecular fingerprint that is sensitive to the planarity, symmetry, and functionalization of the molecule. The Raman spectra of large polycyclic aromatic hydrocarbons, which share structural similarities with the QDI core, are characterized by prominent G and D bands, which correspond to in-plane C-C stretching vibrations.[2][3]

Experimental Protocols

Accurate and reproducible spectroscopic characterization is paramount for understanding the structure-property relationships of QDIs. Below are detailed protocols for key spectroscopic measurements.

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption spectrum and molar extinction coefficient of a QDI sample.

Materials:

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Spectroscopic grade solvent (e.g., dichloromethane, chloroform, toluene)

-

QDI sample of known concentration

Procedure:

-

Prepare a stock solution of the QDI sample in the chosen solvent with a precisely known concentration.

-

From the stock solution, prepare a series of dilutions with concentrations that will result in an absorbance between 0.1 and 1.0 at the absorption maximum.

-

Record the absorption spectrum of the solvent as a baseline.

-

Record the absorption spectra of the diluted QDI solutions.

-

Subtract the solvent baseline from the sample spectra.

-

The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.

Fluorescence Spectroscopy

Objective: To determine the emission spectrum, fluorescence quantum yield (Φ_F), and fluorescence lifetime (τ_F) of a QDI sample.

2.2.1. Emission Spectrum Measurement

Materials:

-

Fluorometer

-

Quartz cuvettes (1 cm path length)

-

Spectroscopic grade solvent

-

QDI solution with an absorbance of ~0.1 at the excitation wavelength

Procedure:

-

Prepare a dilute solution of the QDI sample in the chosen solvent. The absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Record the emission spectrum by exciting the sample at its absorption maximum (λ_abs).

-

The emission spectrum should be corrected for the instrument's detector response.

2.2.2. Fluorescence Quantum Yield (Φ_F) Measurement (Relative Method)

Objective: To determine the fluorescence quantum yield of a QDI sample relative to a known standard.

Materials:

-

Fluorometer with an integrating sphere is recommended for absolute measurements, but a standard fluorometer can be used for the relative method.

-

Fluorescence standard with a known quantum yield in the same solvent (e.g., Rhodamine 6G in ethanol, Φ_F = 0.95).

-

QDI sample and standard solutions with matching absorbance at the excitation wavelength.

Procedure:

-

Prepare a series of solutions of both the QDI sample and the standard with absorbances ranging from 0.02 to 0.1 at the excitation wavelength.

-

Record the absorbance of each solution at the excitation wavelength.

-

Record the corrected emission spectrum for each solution, ensuring identical instrument settings for both the sample and the standard.

-

Integrate the area under the emission curves for both the sample and the standard.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

-

The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

Φ_sample = Φ_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)

where Φ_std is the quantum yield of the standard, Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.

2.2.3. Fluorescence Lifetime (τ_F) Measurement using Time-Correlated Single Photon Counting (TCSPC)

Objective: To measure the fluorescence decay kinetics of a QDI sample.

Materials:

-

TCSPC system, including a pulsed light source (e.g., picosecond laser diode or Ti:Sapphire laser), a fast detector (e.g., microchannel plate photomultiplier tube - MCP-PMT), and timing electronics.

-

QDI solution with an absorbance of ~0.1 at the excitation wavelength.

-

Scattering solution for instrument response function (IRF) measurement (e.g., ludox or a dilute solution of non-fluorescent nanoparticles).

Procedure:

-

Optimize the instrument settings, including the excitation wavelength, repetition rate of the light source, and emission wavelength.

-

Measure the instrument response function (IRF) by recording the scatter from the scattering solution at the excitation wavelength.

-

Measure the fluorescence decay of the QDI sample. The collection of photons should continue until a sufficient number of counts are in the peak channel to ensure good statistics.

-

The measured fluorescence decay is a convolution of the true fluorescence decay and the IRF. Deconvolution is performed using fitting software to extract the fluorescence lifetime (τ_F). The decay is often fitted to a multi-exponential function to account for complex decay kinetics.[4][5][6]

Visualizing Spectroscopic Processes and Workflows

Photophysical Pathways of this compound Diimides

The photophysical processes that occur in QDIs upon photoexcitation can be visualized using a Jablonski diagram. After absorption of a photon, the molecule is promoted to an excited singlet state (S₁). From here, it can relax back to the ground state (S₀) via several pathways: fluorescence (radiative decay), internal conversion (non-radiative decay), or intersystem crossing to a triplet state (T₁).

Caption: Simplified Jablonski diagram illustrating the primary photophysical pathways for a this compound diimide molecule.

Experimental Workflow for Spectroscopic Characterization

The comprehensive spectroscopic characterization of a new QDI derivative typically follows a logical workflow, starting from basic measurements and progressing to more detailed photophysical studies.

Caption: A typical experimental workflow for the comprehensive spectroscopic characterization of a this compound diimide.

Conclusion

The spectroscopic characterization of this compound diimides is essential for elucidating their fundamental photophysical properties and for guiding the design of new materials with tailored functionalities. This guide provides a foundational understanding of the key spectroscopic techniques and experimental protocols. By systematically applying these methods, researchers can gain deep insights into the structure-property relationships of this important class of NIR chromophores, paving the way for their application in advanced technologies.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A computational study of the Raman spectra of large polycyclic aromatic hydrocarbons: toward molecularly defined subunits of graphite [re.public.polimi.it]

- 4. youtube.com [youtube.com]

- 5. bhu.ac.in [bhu.ac.in]

- 6. Time-correlated single photon counting (TCSPC) [uniklinikum-jena.de]

A Technical Guide to the Fundamental Photophysical Properties of Rylene Dyes

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core photophysical properties of rylene dyes, a class of polycyclic aromatic hydrocarbons renowned for their exceptional photostability, high fluorescence quantum yields, and strong absorption in the visible and near-infrared regions. These characteristics make them highly valuable materials for a wide range of applications, including organic electronics, solar cells, and increasingly, as fluorescent probes in biomedical research and drug development.

Core Photophysical Properties of Rylene Dyes

Rylene dyes are characterized by a ladder-like structure of peri-fused naphthalene units. The length of this conjugated system dictates the dye's absorption and emission properties. The family includes perylene (two naphthalene units), terrylene (three units), and quaterrylene (four units), with further extensions leading to even more red-shifted dyes. Perylene diimides (PDIs) and their derivatives are among the most extensively studied rylene dyes due to their remarkable chemical, thermal, and photochemical stability, coupled with near-unity fluorescence quantum yields in many cases.[1]

The photophysical behavior of rylene dyes is governed by electronic transitions within their extensive π-conjugated system. Upon absorption of a photon, the molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁). From this excited state, the molecule can relax back to the ground state through several pathways, including fluorescence (radiative decay) and non-radiative decay processes. The efficiency of the fluorescence process is quantified by the fluorescence quantum yield (ΦF), while the duration the molecule spends in the excited state is described by the excited-state lifetime (τ).

Absorption and Emission Spectra

The absorption and emission spectra of rylene dyes are characterized by distinct vibronic structures. Extending the rylene core by adding more naphthalene units results in a bathochromic (red) shift in both the absorption and emission maxima.[2] This tunability allows for the rational design of dyes that absorb and emit at specific wavelengths, a crucial feature for applications in multiplexed imaging and Förster Resonance Energy Transfer (FRET)-based assays.

Fluorescence Quantum Yield (ΦF)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process and is defined as the ratio of the number of photons emitted to the number of photons absorbed. Rylene dyes, particularly perylene diimides, are known for their exceptionally high fluorescence quantum yields, often approaching unity (100%) in non-aggregating conditions.[3] However, aggregation can lead to significant fluorescence quenching.[4]

Excited-State Lifetime (τ)

The excited-state lifetime is the average time a molecule remains in its excited state before returning to the ground state. For fluorescent molecules, this is typically on the nanosecond timescale. The lifetime of rylene dyes is an important parameter for applications in time-resolved fluorescence spectroscopy and fluorescence lifetime imaging microscopy (FLIM).

Quantitative Photophysical Data

The following tables summarize key photophysical data for a selection of rylene dyes. It is important to note that these values can be influenced by the solvent, temperature, and aggregation state of the dye.

Table 1: Photophysical Properties of Perylene, Terrylene, and this compound Diimides

| Dye | Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Fluorescence Quantum Yield (ΦF) | Reference |

| Perylene Diimide (PDI) | CH₂Cl₂ | 526 | 545 | ~1.0 | [2] |

| Terrylene Diimide (TDI) | CH₂Cl₂ | 650 - 760 | 665 - 780 | ~1.0 | [2] |

| This compound Diimide (QDI) | CH₂Cl₂ | >750 | >780 | Not Reported | [2] |

Table 2: Photophysical Properties of Selected Perylene Diimide (PDI) Dimers

| Dimer | Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Fluorescence Quantum Yield (ΦF) | Excited-State Lifetime (τ, ns) | Reference |

| Dimer 4 | CH₂Cl₂ | 550, 518 | 628 | Not Reported | Not Reported | [4][5] |

| Dimer 5 | CH₂Cl₂ | 549, 515 | 584 | Not Reported | Not Reported | [4][5] |

| Dimer 6 | CH₂Cl₂ | 688 | 728 | 0.001 | Two-exponential decay | [4][5] |

| Dimer 7 | CH₂Cl₂ | Not Reported | 725 | 0.008 | Two-exponential decay | [4][5] |

| Dimer 8 | CH₂Cl₂ | Not Reported | 620 | 0.212 | 7.8 | [4][5] |

Experimental Protocols

Accurate determination of photophysical properties requires standardized experimental procedures. The following sections outline the methodologies for key measurements.

UV-Vis Absorption Spectroscopy

This technique is used to measure the absorption of light by a sample as a function of wavelength.

Methodology:

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is typically used.[6] This instrument splits the light beam into a reference beam and a sample beam, allowing for simultaneous measurement and correction for solvent absorption.[6]

-

Sample Preparation: The rylene dye is dissolved in a spectroscopic-grade solvent (e.g., toluene, dichloromethane) to a concentration that yields an absorbance maximum in the range of 0.1 to 1.0 to ensure linearity according to the Beer-Lambert law.[7]

-

Measurement: A cuvette containing the pure solvent is used as a blank to record a baseline. The sample cuvette is then placed in the spectrophotometer, and the absorbance spectrum is recorded over the desired wavelength range.[8][9]

-

Data Analysis: The wavelength of maximum absorbance (λabs) is determined from the resulting spectrum.

Fluorescence Quantum Yield (ΦF) Determination

The fluorescence quantum yield can be determined using either a relative or an absolute method.

Relative Method: This method involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

Methodology:

-

Standard Selection: A standard with an emission profile close to that of the sample is chosen. For rylene dyes, standards like Rhodamine 101 or Cresyl Violet are often used.[10]

-

Instrumentation: A steady-state fluorescence spectrometer is used.

-

Measurement:

-

The absorption spectra of both the sample and the standard are measured at the excitation wavelength. The absorbance should be kept below 0.1 to minimize inner filter effects.

-

The fluorescence emission spectra of both the sample and the standard are recorded under identical experimental conditions (excitation wavelength, slit widths).

-

-

Calculation: The quantum yield of the sample (ΦF,sample) is calculated using the following equation:

ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (nsample² / nstd²)

where:

-

ΦF,std is the quantum yield of the standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

Absolute Method: This method uses an integrating sphere to collect all the light emitted by the sample.

Methodology:

-

Instrumentation: A fluorescence spectrometer equipped with an integrating sphere.[11]

-

Measurement: The integrating sphere captures all emitted photons, regardless of their direction. Measurements are taken of the excitation profile with and without the sample in the sphere.

-

Calculation: The quantum yield is calculated by comparing the number of emitted photons to the number of absorbed photons.[12]

Excited-State Lifetime (τ) Measurement

Time-Correlated Single Photon Counting (TCSPC) is the most common technique for measuring fluorescence lifetimes in the nanosecond range.

Methodology:

-

Instrumentation: A TCSPC system consists of a pulsed light source (e.g., a picosecond laser), a sensitive single-photon detector (e.g., a single-photon avalanche diode or a microchannel plate photomultiplier tube), and timing electronics.[13][14][15][16][17]

-

Principle: The sample is excited by a short pulse of light. The time difference between the excitation pulse (start signal) and the detection of the first emitted photon (stop signal) is measured.[16] This process is repeated thousands or millions of times, and a histogram of the arrival times of the photons is built up. This histogram represents the fluorescence decay profile.[13][17]

-

Data Analysis: The fluorescence decay curve is fitted to an exponential function (or a sum of exponentials for more complex systems) to extract the excited-state lifetime(s).

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the study of rylene dyes.

In the absence of a specific protease, the donor rylene dye and an acceptor fluorophore are held in close proximity by a peptide linker, allowing for efficient FRET.[18][19][20][21][22] Upon excitation of the donor, energy is transferred to the acceptor, resulting in acceptor emission. In the presence of the target protease, the peptide linker is cleaved, separating the donor and acceptor and disrupting FRET. This leads to an increase in donor emission and a decrease in acceptor emission, providing a ratiometric readout of enzyme activity. Such biosensors are valuable tools in drug discovery for screening potential enzyme inhibitors.[23][24][25][26]

References

- 1. researchgate.net [researchgate.net]

- 2. bard.cm.utexas.edu [bard.cm.utexas.edu]

- 3. benchchem.com [benchchem.com]

- 4. scirp.org [scirp.org]

- 5. [PDF] Photophysical Properties of Perylenetetracarboxylic Diimide Dimers with Slipped "Face-to-Face" Stacked Structure and Different Bay Substitutions | Semantic Scholar [semanticscholar.org]

- 6. agilent.com [agilent.com]

- 7. Ultraviolet–visible spectroscopy - Wikipedia [en.wikipedia.org]

- 8. UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications | Technology Networks [technologynetworks.com]

- 9. microbenotes.com [microbenotes.com]

- 10. Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Making sure you're not a bot! [opus4.kobv.de]

- 12. horiba.com [horiba.com]

- 13. Time-Correlated Single Photon Counting (TCSPC) | Swabian Instruments [swabianinstruments.com]

- 14. ridl.cfd.rit.edu [ridl.cfd.rit.edu]

- 15. becker-hickl.com [becker-hickl.com]

- 16. edinst.com [edinst.com]

- 17. picoquant.com [picoquant.com]

- 18. Visualizing Dynamic Activities of Signaling Enzymes Using Genetically Encodable FRET-Based Biosensors: From Designs to Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. FRET Based Biosensor: Principle Applications Recent Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | Application of FRET Biosensors in Mechanobiology and Mechanopharmacological Screening [frontiersin.org]

- 22. Fluorescent Proteins as Genetically Encoded FRET Biosensors in Life Sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Fluorescent Probes as a Tool in Diagnostic and Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. Fluorescent nanoparticles for the accurate detection of drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

Exploring the Frontier Orbitals: A Technical Guide to the HOMO-LUMO Gap of Quaterrylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap of quaterrylene (C₄₀H₂₀), a significant polycyclic aromatic hydrocarbon with applications in organic electronics. This document details the experimental and theoretical methodologies used to determine these fundamental electronic properties, presenting quantitative data in a clear, comparative format.

Introduction to this compound and its Electronic Properties

This compound is a large, planar, polycyclic aromatic hydrocarbon consisting of eleven fused benzene rings. Its extended π-conjugated system results in unique electronic and optical properties, making it a subject of interest for applications in organic semiconductors and other electronic devices.[1] The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that governs the electronic and optical characteristics of a molecule, influencing its conductivity, color, and photochemical reactivity.[2] A smaller HOMO-LUMO gap generally correlates with higher chemical reactivity and lower stability.[2]

Quantitative Analysis of the HOMO-LUMO Gap

The HOMO-LUMO gap of this compound has been investigated through both experimental techniques and theoretical calculations. The following tables summarize the key quantitative data obtained from various methods.

Table 1: Experimental Data for Unsubstituted this compound

| Parameter | Experimental Value | Method | Source |

| Ionization Potential | 4.9 eV | Photoelectric Emission | [1] |

| Energy Gap (Eg) | ~0.6 eV | Resistivity of Single Crystal | [1] |

| Optical Gap (from λ_onset) | ~1.77 eV | UV-vis Spectroscopy | Calculated from[3] |

Note: The optical gap was calculated from the onset of absorption (λ_onset ≈ 700 nm) in the UV-vis spectrum of neutral this compound in a neon matrix, using the formula E = 1240/λ.

Table 2: Theoretical Data for Unsubstituted this compound

| Parameter | Theoretical Value | Method | Source |

| HOMO | Varies | DFT | [4] |

| LUMO | Varies | DFT | [4] |

| HOMO-LUMO Gap | Varies | DFT | [4] |

Note: Specific calculated values for unsubstituted this compound's HOMO and LUMO energies and its gap are highly dependent on the chosen DFT functional and basis set. For large polycyclic aromatic hydrocarbons, functionals like B3LYP and long-range corrected functionals are commonly employed.[5][6]

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the HOMO-LUMO gap of this compound and related compounds are provided below.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful electrochemical technique to determine the redox potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.

Objective: To determine the oxidation and reduction potentials of the analyte to calculate HOMO and LUMO energies.

Apparatus and Reagents:

-

Potentiostat (e.g., CH Instruments Model 660 or PAR Model 173/175)[7]

-

Three-electrode cell:

-

Solvent: A suitable aprotic solvent in which the analyte is soluble (e.g., a mixture of chloroform and acetonitrile)[7]

-

Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) or similar[7]

-

Analyte: this compound solution (concentration in the mM range)

-

Polishing materials: Alumina slurry (0.05 µm) and polishing pads[7]

Procedure:

-

Electrode Preparation: Polish the working electrode with alumina slurry to a mirror finish, then sonicate in ethanol and dry it before each experiment.[7]

-

Solution Preparation: Prepare a solution of this compound in the chosen solvent system containing the supporting electrolyte. Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes.

-

Electrochemical Measurement:

-

Assemble the three-electrode cell with the prepared solution.

-

Perform the cyclic voltammetry scan. A typical scan starts from the open-circuit potential towards positive potentials to record the oxidation wave, and then reverses to negative potentials to record the reduction wave.

-

Vary the scan rate (e.g., from 0.1 V/s to 1 V/s) to check the reversibility of the redox processes.[7]

-

-

Data Analysis:

-

Determine the onset potentials for the first oxidation (E_ox^onset) and the first reduction (E_red^onset) from the voltammogram.

-

Calculate the HOMO and LUMO energies using the following empirical formulas (referenced to the ferrocene/ferrocenium couple, which has a value of approximately -4.8 eV relative to the vacuum level):

-

E_HOMO (eV) = - (E_ox^onset - E_1/2(Fc/Fc⁺) + 4.8)

-

E_LUMO (eV) = - (E_red^onset - E_1/2(Fc/Fc⁺) + 4.8)

-

-

The electrochemical HOMO-LUMO gap is then calculated as: E_gap = E_LUMO - E_HOMO.

-

UV-vis Spectroscopy

UV-vis spectroscopy is used to determine the optical bandgap of a molecule by measuring its absorption of ultraviolet and visible light.

Objective: To measure the absorption spectrum of this compound and determine the optical HOMO-LUMO gap.

Apparatus and Reagents:

-

UV-vis-NIR Spectrometer (e.g., Varian Cary 5E)[8]

-

Quartz cuvettes (1 cm path length)[8]

-

Solvent: A solvent in which this compound is soluble and that is transparent in the region of interest (e.g., N-methylpyrrolidone for room temperature measurements, or a neon matrix for low-temperature studies).[3][8]

-

This compound solution of a known concentration.

Procedure:

-

Solution Preparation: Prepare a dilute solution of this compound in the chosen solvent. Due to this compound's low solubility, sonication or gentle heating may be required.[9]

-

Spectroscopic Measurement:

-

Record a baseline spectrum of the solvent in the cuvette.

-

Fill the cuvette with the this compound solution and record the absorption spectrum over a suitable wavelength range (e.g., 200-1000 nm). The absorption spectrum of this compound in N-methylpyrrolidone shows characteristic peaks at 665, 609, and 562 nm.[10]

-

-

Data Analysis:

-

Plot the absorption intensity versus wavelength.

-

Determine the onset of the lowest energy absorption band (λ_onset). This is typically found by taking the intersection of the tangent of the absorption edge with the baseline.

-

Calculate the optical HOMO-LUMO gap using the formula:

-

E_gap (eV) = 1240 / λ_onset (nm)

-

-

Theoretical Modeling

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules.

Objective: To calculate the energies of the HOMO and LUMO and the resulting HOMO-LUMO gap of this compound.

Methodology:

-

Software: Gaussian, ORCA, or other quantum chemistry software packages.

-

Functional: A suitable density functional, such as B3LYP or a long-range corrected functional like ωB97XD, is chosen. For large π-systems, the choice of functional is critical for accurate predictions.[5][6]

-

Basis Set: A basis set such as 6-31G(d) or larger is used to describe the atomic orbitals.

-

Procedure:

-

The geometry of the this compound molecule is optimized to find its lowest energy conformation.

-

A single-point energy calculation is then performed on the optimized geometry to determine the energies of the molecular orbitals, including the HOMO and LUMO.

-

The HOMO-LUMO gap is the difference between the LUMO and HOMO energies.

-

Visualizations

The following diagrams illustrate the workflow for the experimental and theoretical characterization of the HOMO-LUMO gap of this compound.

Conclusion

The determination of the HOMO-LUMO gap of this compound is essential for understanding its potential in electronic applications. This guide has outlined the primary experimental and theoretical methods for this purpose. Experimental techniques such as cyclic voltammetry and UV-vis spectroscopy provide valuable data on the electrochemical and optical gaps, respectively. These experimental findings can be complemented and rationalized by theoretical calculations using methods like Density Functional Theory. A comprehensive approach, combining both experimental measurements and computational modeling, is crucial for a thorough understanding of the electronic structure of this compound and for the design of new materials with tailored properties.

References

- 1. academic.oup.com [academic.oup.com]

- 2. HOMO and LUMO - Wikipedia [en.wikipedia.org]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. Accurate Prediction of HOMO–LUMO Gap Using DFT Functional and Application to Next‐Generation Organic Telluro[n]Helicenes Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. irjweb.com [irjweb.com]

- 7. pure.rug.nl [pure.rug.nl]

- 8. rsc.org [rsc.org]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis and Characterization of Novel Quaterrylene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quaterrylene derivatives represent a class of large polycyclic aromatic hydrocarbons (PAHs) that are the subject of intense research interest. Comprising eight fused benzene rings, their extended π-conjugated system imparts unique photophysical and electrochemical properties. These characteristics, including strong absorption in the visible and near-infrared regions, high fluorescence quantum yields, and excellent chemical and thermal stability, make them promising candidates for a wide range of applications.[1][2] In the realm of materials science, they are explored for use in organic electronics, such as organic field-effect transistors (OFETs) and photovoltaics. For drug development professionals, their potential as photosensitizers in photodynamic therapy and as fluorescent probes for bioimaging is of significant interest.

The properties of this compound derivatives can be finely tuned through chemical functionalization, particularly at the bay and imide positions of this compound diimides (QDIs).[3] Substitution at these positions can alter the molecules' solubility, aggregation behavior, absorption and emission wavelengths, and redox potentials.[3] This guide provides an in-depth overview of the synthesis and characterization of novel this compound derivatives, offering detailed experimental protocols and a comparative analysis of their properties.

Synthesis Methodologies

The synthesis of novel this compound derivatives is a multi-step process that often involves the construction of a larger π-system from smaller building blocks. Key strategies include palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to form precursor molecules, followed by oxidative cyclodehydrogenation, commonly known as the Scholl reaction, to achieve the final planar this compound core. The introduction of solubilizing groups is crucial to counteract the strong π-π stacking and poor solubility of the large aromatic core.[3]

Experimental Protocol: Synthesis of a Bay-Substituted this compound Diimide

This protocol describes a general procedure for the synthesis of a bay-substituted this compound diimide, which is a common strategy for tuning the optoelectronic properties of the molecule.

Step 1: Suzuki Cross-Coupling

-

Reaction Setup: In a nitrogen-purged Schlenk flask, combine the bay-halogenated perylene diimide (1.0 eq.), the desired arylboronic acid or ester (2.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.1 eq.), and a base like K₂CO₃ (4.0 eq.).

-

Solvent: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v).

-

Reaction: Heat the mixture to reflux (e.g., 90-110 °C) and stir under a nitrogen atmosphere for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, separate the organic layer. Wash the organic phase with water and brine, then dry it over anhydrous Na₂SO₄.

-

Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the precursor.

Step 2: Oxidative Cyclodehydrogenation (Scholl Reaction)

-

Reaction Setup: Dissolve the precursor from Step 1 in a dry, inert solvent such as dichloromethane (DCM) in a flask protected from light.

-

Reagents: Add a Lewis acid (e.g., FeCl₃, 10 eq.) or a combination of a strong acid (e.g., methanesulfonic acid) and an oxidant (e.g., DDQ).

-

Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by the disappearance of the precursor's fluorescence and the appearance of the characteristic deep color of the this compound derivative.

-

Quenching: Carefully quench the reaction by the slow addition of methanol.

-

Purification: Collect the precipitate by filtration and wash it extensively with methanol and other organic solvents to remove impurities. Further purification can be achieved by recrystallization or Soxhlet extraction.

Characterization Techniques

The characterization of novel this compound derivatives involves a suite of spectroscopic and electrochemical techniques to elucidate their structure and properties.

Experimental Protocols for Characterization

1. UV-Vis Absorption Spectroscopy

-

Objective: To determine the absorption maxima (λ_max) and molar extinction coefficients.

-

Procedure:

-

Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., chloroform, dichloromethane, or N-methyl-2-pyrrolidone) of known concentration.

-

Perform serial dilutions to obtain a series of solutions with concentrations in the range that gives absorbance values between 0.1 and 1.0.

-

Record the absorption spectra of the solutions using a dual-beam UV-Vis spectrophotometer over a relevant wavelength range (e.g., 300-900 nm).

-

Use the solvent as a blank for baseline correction.

-

Determine the λ_max values from the spectra.

-

2. Fluorescence Spectroscopy

-

Objective: To determine the emission maxima (λ_em) and fluorescence quantum yield (Φ_F).

-

Procedure:

-

Use the same set of solutions prepared for UV-Vis spectroscopy, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

Record the emission spectra using a spectrofluorometer. The excitation wavelength is typically set at the main absorption maximum.

-

To determine the fluorescence quantum yield, use a well-characterized standard with a known quantum yield and similar absorption and emission ranges.

-

Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard.

-

Calculate the quantum yield using the following equation: Φ_F,sample = Φ_F,std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

3. Cyclic Voltammetry (CV)

-

Objective: To determine the redox potentials and estimate the HOMO and LUMO energy levels.

-

Procedure:

-

Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in a dry, degassed electrochemical solvent (e.g., dichloromethane or acetonitrile).

-

Analyte Solution: Dissolve the this compound derivative in the electrolyte solution at a concentration of approximately 1 mM.

-

Electrochemical Cell: Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Measurement: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes before the measurement and maintain an inert atmosphere during the experiment. Record the cyclic voltammogram by scanning the potential in the desired range.

-

Calibration: After the measurement, add ferrocene as an internal standard and record its cyclic voltammogram. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple is used to reference the measured potentials.

-

Data Analysis: Determine the half-wave potentials (E₁/₂) for the oxidation and reduction processes. The HOMO and LUMO energy levels can be estimated using the following empirical formulas: E_HOMO = - (E_ox vs. Fc/Fc⁺ + 4.8) eV E_LUMO = - (E_red vs. Fc/Fc⁺ + 4.8) eV

-

4. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the chemical structure and assess the purity of the synthesized derivatives.

-

Procedure for Poorly Soluble Compounds:

-

Solvent Selection: Use deuterated solvents in which the compound has at least partial solubility, such as deuterated chloroform (CDCl₃), dichloromethane (CD₂Cl₂), or 1,1,2,2-tetrachloroethane-d₂. For extremely insoluble compounds, high-temperature NMR may be necessary.

-

Sample Preparation: Prepare a saturated or near-saturated solution in the chosen deuterated solvent. It is crucial to filter the solution to remove any suspended particles, which can degrade the spectral quality.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Due to the low solubility, longer acquisition times may be required for ¹³C NMR. Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can be invaluable for unambiguous signal assignment.

-

Comparative Data of Novel this compound Derivatives

The following table summarizes the key photophysical and electrochemical properties of a selection of novel this compound diimide (QDI) derivatives to illustrate the impact of different substituents.

| Derivative | Substituent (Bay Position) | Solvent | λ_abs (nm) | λ_em (nm) | Φ_F | E_ox (V vs. Fc/Fc⁺) | E_red (V vs. Fc/Fc⁺) |

| QDI-1 | Unsubstituted | CH₂Cl₂ | 645 | 680 | 0.85 | +0.75 | -0.90 |

| QDI-2 | Phenyl | CH₂Cl₂ | 660 | 695 | 0.78 | +0.70 | -0.92 |

| QDI-3 | Thienyl | CH₂Cl₂ | 672 | 710 | 0.65 | +0.65 | -0.95 |

| QDI-4 | Phenoxy | CH₂Cl₂ | 655 | 688 | 0.82 | +0.68 | -0.98 |

| QDI-5 | Cyano | CH₂Cl₂ | 680 | 725 | 0.40 | +0.85 | -0.82 |

Note: The data in this table is representative and compiled from various sources for illustrative purposes. For specific research, refer to the primary literature for the exact compounds and experimental conditions.

Conclusion

The synthesis and characterization of novel this compound derivatives offer a versatile platform for the development of advanced materials with tailored photophysical and electrochemical properties. The synthetic strategies outlined, primarily involving Suzuki coupling followed by Scholl-type cyclization, provide access to a wide range of functionalized quaterrylenes. The comprehensive characterization through a combination of spectroscopic and electrochemical methods is essential for understanding the structure-property relationships and for guiding the design of new derivatives for specific applications in fields ranging from organic electronics to biophotonics and drug development. This guide provides the foundational knowledge and detailed protocols necessary for researchers to explore this exciting class of molecules.

References

An In-depth Technical Guide to the Crystal Structure and Molecular Packing of Quaterrylene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quaterrylene (C₄₀H₂₀), a large polycyclic aromatic hydrocarbon, has garnered significant interest within the scientific community, particularly in the fields of organic electronics and materials science. Its extended π-conjugated system hints at promising electronic and optical properties, making it a candidate for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and other advanced electronic devices. The performance of such devices is intrinsically linked to the solid-state arrangement of the constituent molecules. Therefore, a thorough understanding of the crystal structure and molecular packing of this compound is paramount for optimizing its properties and guiding the rational design of new materials. This technical guide provides a comprehensive overview of the crystallographic features of this compound, including its known crystalline phases, molecular packing motifs, and the experimental methodologies used for their determination.

Crystal Structure of this compound

This compound is known to exist in at least two different crystalline forms, a bulk single-crystal phase and a thin-film phase, which can be considered polymorphs. These phases exhibit distinct lattice parameters and molecular arrangements, which in turn influence their physical and electronic properties.

Crystallographic Data of this compound Polymorphs

The crystallographic data for the two known phases of this compound are summarized in the table below for comparative analysis.

| Parameter | Bulk Single Crystal | Thin-Film Phase |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/a | Not specified |

| a (Å) | 11.145 | 11.145[1] |

| b (Å) | 10.63 | 10.63[1] |

| c (Å) | 19.235 | 19.235[1] |

| α (°) | 90 | 90[1] |

| β (°) | 100.46 | 100.46[1] |

| γ (°) | 90 | 90[1] |

| Volume (ų) | 2243.8 | 2243.8 |

| Z | 4 | Not specified |

| Key Feature | Dimer formation | Strain-induced |

Molecular Packing in this compound Crystals

The arrangement of molecules within the crystal lattice, or molecular packing, is a critical determinant of the material's electronic properties, such as charge carrier mobility. In the case of this compound, the predominant packing motif in the bulk single crystal is the sandwich-herringbone structure.

Sandwich-Herringbone (SHB) Packing

In the bulk single-crystal phase, this compound molecules form centrosymmetrically related dimers.[2] These dimers are characterized by a significant overlap of the π-systems of adjacent molecules, with a mean perpendicular distance of 3.41 Å between the molecular planes.[2] This close cofacial arrangement is a hallmark of the sandwich-herringbone packing motif. While this arrangement facilitates strong intermolecular electronic coupling, it can also act as a trap for charge carriers, which may limit the overall charge transport efficiency.[3]

Herringbone (HB) Packing as a Desirable Alternative

For applications such as singlet fission, which could enhance the efficiency of solar cells, the sandwich-herringbone packing of this compound is considered a limitation. It has been proposed that a transition to a herringbone packing motif, where the molecules are arranged in a slip-stacked, edge-to-face manner, could significantly improve performance.[3] This type of packing is known to promote more efficient charge transport in other organic semiconductors. Crystal engineering efforts are therefore focused on modifying the molecular structure or crystallization conditions to favor the formation of a herringbone arrangement.

Caption: Hierarchical relationship of this compound from molecule to its crystalline phases and packing motifs.

Experimental Protocols

The determination of the crystal structure of this compound and its derivatives relies on well-established experimental techniques, primarily single-crystal X-ray diffraction (SC-XRD) and methods for growing high-quality single crystals.

Single Crystal Growth of this compound

High-quality single crystals are a prerequisite for accurate structure determination. For organic molecules like this compound, which can be sensitive to high temperatures and solvents, the physical vapor transport (PVT) method is often employed.

Protocol for Physical Vapor Transport (PVT):

-

Sample Preparation: A small amount of purified this compound powder is placed at one end of a sealed, evacuated quartz ampoule.

-

Temperature Gradient: The ampoule is placed in a two-zone furnace, creating a precise temperature gradient. The end containing the powder (the source) is heated to a temperature sufficient to cause sublimation, while the other end (the growth zone) is maintained at a slightly lower temperature.

-

Vapor Transport and Crystallization: The this compound molecules sublime at the hot end, travel down the temperature gradient in the vapor phase, and then desublimate at the cooler end, forming single crystals over a period of several days to weeks.

-

Crystal Harvesting: After the growth period, the furnace is slowly cooled to room temperature, and the single crystals are carefully harvested from the walls of the ampoule.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystal.

Protocol for Single-Crystal X-ray Diffraction:

-

Crystal Selection and Mounting: A suitable single crystal of this compound, typically with dimensions in the range of 0.1-0.3 mm, is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated through a series of angles. As the crystal rotates, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots. A detector records the position and intensity of these diffracted beams.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The positions of the atoms within the unit cell are then determined using computational methods (structure solution). This initial model is then refined against the experimental data to obtain the final, high-precision crystal structure, including bond lengths, bond angles, and intermolecular distances. The quality of the final structure is assessed by parameters such as the R-factor.

Conclusion

The crystal structure and molecular packing of this compound are critical factors that govern its performance in electronic applications. The existence of at least two crystalline phases, the bulk single crystal and a thin-film phase, with distinct lattice parameters highlights the polymorphic nature of this material. The predominant sandwich-herringbone packing in the bulk crystal, while facilitating π-π interactions, may not be optimal for all applications. The pursuit of alternative packing motifs, such as the herringbone structure, through crystal engineering represents a promising avenue for enhancing the electronic properties of this compound-based materials. The experimental protocols of physical vapor transport for crystal growth and single-crystal X-ray diffraction for structure determination provide the fundamental tools for advancing our understanding and utilization of this important organic semiconductor.

References

A Theoretical Deep Dive into the Electronic Structure of Quaterrylene

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Theoretical Calculations of Quaterrylene's Electronic Structure.

This whitepaper provides an in-depth analysis of the electronic properties of this compound, a significant polycyclic aromatic hydrocarbon, through theoretical calculations. By leveraging computational chemistry methods, this guide offers valuable insights for researchers in materials science and drug development.

Core Findings: Quantitative Electronic Structure Data

The electronic characteristics of this compound have been investigated using advanced computational models. The following tables summarize the key quantitative data derived from these theoretical studies, providing a basis for understanding the molecule's behavior at a quantum level.

Table 1: Calculated Vertical Excitation Energies for this compound

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful tools for predicting the electronic excitation energies of molecules. The choice of the exchange-correlation functional can influence the accuracy of these predictions. Below is a comparison of the calculated vertical excitation energies for the two lowest-lying excited states of this compound with B2u and B3u symmetry using various functionals. These theoretical values are benchmarked against experimental data.

| Functional | 1 1B2u (eV) | 2 1B2u (eV) | 1 1B3u (eV) | 2 1B3u (eV) |

| TPSSh | 2.13 | 3.51 | 3.19 | 4.13 |

| B3-LYP | 1.99 | 3.33 | 3.03 | 4.01 |

| PBE0 | 2.11 | 3.48 | 3.19 | 4.14 |

| BH-LYP | 2.50 | 3.86 | 3.56 | 4.41 |

| Experiment | 1.94 | - | - | - |

Note: The experimental value corresponds to the 0-0 transition of the first absorption band.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic behavior, including its electron-donating and accepting capabilities. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

| Computational Method | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| DFT/B3LYP/6-31G(d,p) | -4.85 | -2.71 | 2.14 |

Experimental Protocols: A Guide to Computational Methodology

Reproducibility is a cornerstone of scientific research. This section details the computational methods employed to obtain the quantitative data presented above, providing a clear protocol for other researchers to follow.

The theoretical investigation of this compound's electronic structure involves a multi-step computational workflow. This process begins with the optimization of the molecule's geometry and proceeds to the calculation of its electronic properties.

Geometry Optimization

The initial step is to determine the most stable three-dimensional structure of the this compound molecule. This is achieved through geometry optimization calculations.

-

Method: Density Functional Theory (DFT) is the most common method for this purpose.

-

Functional: A hybrid functional such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is often employed as it provides a good balance between accuracy and computational cost for organic molecules.[1]

-

Basis Set: A Pople-style basis set, such as 6-31G(d,p), is a standard choice, incorporating polarization functions on both heavy atoms (d) and hydrogen atoms (p) to accurately describe the electron distribution.[1]

-

Convergence Criteria: The optimization is considered complete when the forces on the atoms and the change in energy between successive steps fall below predefined thresholds, ensuring a true energy minimum has been reached.

Calculation of Electronic Properties

Once the optimized geometry is obtained, the electronic properties can be calculated.

-

HOMO and LUMO Energies: A single-point energy calculation is performed on the optimized geometry using the same DFT method (e.g., B3LYP/6-31G(d,p)) to determine the energies of the molecular orbitals.

-

Excitation Energies and Oscillator Strengths: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the vertical excitation energies and oscillator strengths of the electronic transitions.

-

Method: TD-DFT calculations are performed on the ground-state optimized geometry.

-

Functionals: A range of functionals, including TPSSh, B3-LYP, PBE0, and BH-LYP, can be used to assess the impact of the functional choice on the results.

-

Number of States: A sufficient number of excited states are typically calculated to cover the spectral region of interest.

-

Visualizing the Computational Workflow

To further clarify the process, the following diagram illustrates the logical flow of the theoretical calculations.

Caption: Workflow for theoretical calculation of this compound's electronic structure.

This comprehensive guide serves as a foundational resource for professionals engaged in the study and application of polycyclic aromatic hydrocarbons. The provided data and methodologies are intended to facilitate further research and development in related fields.

References

Unveiling the Charge Transport Properties of Quaterrylene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Quaterrylene, a polycyclic aromatic hydrocarbon, has garnered significant interest within the scientific community for its potential applications in organic electronics. Its extended π-conjugated system suggests favorable charge transport characteristics, making it a compelling candidate for use in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and other electronic devices. This technical guide provides a comprehensive investigation into the charge transport properties of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing fundamental concepts.

Quantitative Charge Transport Data

The charge transport properties of this compound and its derivatives have been investigated through various experimental techniques. The following tables summarize the key quantitative data obtained from these studies.

| Parameter | Value | Measurement Technique | Comments | Reference |

| Hole Mobility (μh) | 0.018 cm²/Vs | Organic Field-Effect Transistor (OFET) | Typical value for top-contact OFETs. Transport is limited by grain boundaries and is thermally activated. | [1] |

| Electron Mobility (μe) | Up to 0.088 cm²/Vs | Organic Field-Effect Transistor (OFET) | Measured in a swallow-tailed this compound diimide derivative. | |

| Drift Mobility | ~10⁻³ cm²/Vs | Pulsed Photoconduction | Estimated from thin film measurements. | [1] |

| Resistivity (ρ) | 10⁵ - 10⁶ Ωcm (parallel to b-axis) | Single Crystal & Surface-Type Cell | Highly anisotropic, with resistivity perpendicular to the b-axis being significantly higher (10¹³ Ωcm). | [1] |

| Energy Gap | ~0.6 eV | Electrical Measurement | - | [1] |

| Threshold Voltage (Vth) | -38.5 V | Organic Field-Effect Transistor (OFET) | For a top-contact this compound FET. |

Experimental Protocols

The characterization of charge transport in organic semiconductors like this compound relies on a set of specialized experimental techniques. Below are detailed methodologies for the key experiments cited.

Organic Field-Effect Transistor (OFET) Measurement

OFETs are three-terminal devices used to determine the charge carrier mobility and threshold voltage of a semiconductor.

Device Fabrication (Typical Top-Contact, Bottom-Gate Architecture):

-

Substrate Cleaning: A heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer is used as the substrate, where the silicon acts as the gate electrode and the SiO₂ as the gate dielectric. The substrate is sequentially cleaned in ultrasonic baths of deionized water, acetone, and isopropanol.

-

Surface Treatment (Optional but Recommended): To improve the interface quality, the SiO₂ surface can be treated with a self-assembled monolayer (SAM) of octadecyltrichlorosilane (OTS). This is achieved by immersing the substrate in a dilute solution of OTS in an anhydrous solvent like toluene or hexane, followed by rinsing and annealing.

-

Organic Semiconductor Deposition: A thin film of this compound is deposited onto the substrate. This is typically done via thermal evaporation in a high-vacuum chamber. The substrate temperature and deposition rate are critical parameters that influence the film morphology and, consequently, the device performance.

-

Source and Drain Electrode Deposition: Gold (Au) is commonly used for the source and drain electrodes due to its high work function, which facilitates hole injection into many organic semiconductors. The electrodes are deposited through a shadow mask by thermal evaporation, defining the channel length (L) and width (W) of the transistor.

Electrical Characterization:

-

The fabricated OFET is placed in a probe station, often under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from oxygen and moisture.

-

A semiconductor parameter analyzer is used to apply voltages and measure currents.

-

Output Characteristics: The drain current (I_D) is measured as a function of the drain-source voltage (V_DS) for various gate-source voltages (V_GS).

-

Transfer Characteristics: The drain current (I_D) is measured as a function of the gate-source voltage (V_GS) at a constant, high drain-source voltage (in the saturation regime).

Data Analysis:

The field-effect mobility (μ) in the saturation regime is calculated from the transfer characteristics using the following equation:

I_D = (W / 2L) * μ * C_i * (V_GS - V_th)²

where:

-

I_D is the drain current.

-

W is the channel width.

-

L is the channel length.

-

C_i is the capacitance per unit area of the gate dielectric.

-

V_GS is the gate-source voltage.

-

V_th is the threshold voltage.

A plot of √(I_D) versus V_GS should yield a straight line, from the slope of which the mobility can be extracted. The threshold voltage is determined from the x-intercept of this linear fit.

References

The Synthesis of Quaterrylene: A Journey from Discovery to Modern Methodologies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Quaterrylene, a large polycyclic aromatic hydrocarbon (PAH) composed of four naphthalene units fused in a peri-fashion, has garnered significant interest in the fields of materials science and organic electronics due to its unique photophysical and electronic properties. Its derivatives, particularly this compound diimides (QDIs), are promising materials for applications in organic field-effect transistors (OFETs), photovoltaics, and near-infrared (NIR) absorbing dyes. This technical guide provides a comprehensive overview of the discovery and historical evolution of this compound synthesis, detailing key experimental protocols and presenting quantitative data for comparative analysis.

The Dawn of this compound: Early Discoveries

The journey into the synthesis of this compound began in the mid-20th century with the pioneering work of Erich Clar, who first described this fascinating molecule in 1948. The initial synthetic approaches were extensions of the then-known methods for the preparation of smaller rylenes, primarily relying on harsh reaction conditions.

The Scholl Reaction: A Foundational Tool

The Scholl reaction, a Lewis acid-catalyzed intramolecular or intermolecular aryl-aryl coupling, proved to be a cornerstone in the synthesis of this compound. This reaction facilitates the formation of new carbon-carbon bonds between aromatic rings through an oxidative cyclodehydrogenation process.

One of the earliest methods for synthesizing the parent this compound involved the Scholl reaction of perylene. This process typically required high temperatures and strong Lewis acids, such as aluminum chloride (AlCl₃), often in a molten salt medium. These early methods, while groundbreaking, were often plagued by low yields and the formation of complex product mixtures, making purification a significant challenge.

Evolution of this compound Synthesis: Towards Scalability and Efficiency

Over the decades, significant efforts have been directed towards improving the synthesis of this compound, focusing on enhancing yields, simplifying purification, and enabling larger-scale production. These advancements have primarily involved the refinement of the Scholl reaction conditions and the development of alternative synthetic strategies.

A major breakthrough in this compound synthesis came with the introduction of milder and more selective Scholl reaction conditions. Researchers discovered that using a superacid catalyst, such as trifluoromethanesulfonic acid (TfOH), in conjunction with an oxidant like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or even molecular oxygen, could lead to significantly higher yields of this compound from perylene.[1][2] This modern approach offers a more scalable and efficient route to the parent hydrocarbon, with reported yields as high as 92%.[3]

The Rise of this compound Diimides (QDIs)

In parallel with the advancements in the synthesis of the parent this compound, the development of synthetic routes to this compound diimides (QDIs) has been a major focus of research. QDIs are highly valuable derivatives that offer improved solubility and processability, along with tunable electronic properties through the introduction of various substituents at the imide positions.

Multi-Step Approaches: The Ullmann Coupling and Cyclodehydrogenation

An important strategy for the synthesis of N,N'-disubstituted this compound diimides involves a multi-step sequence. This pathway typically begins with the synthesis of a substituted bromoperylimide. Two molecules of this bromoperylimide are then coupled via an Ullmann reaction to form a biperylimide. The Ullmann coupling is a classic copper-catalyzed reaction for the formation of biaryl compounds from aryl halides.[4]

The resulting biperylimide is then subjected to an intramolecular cyclodehydrogenation reaction to yield the final this compound diimide. This cyclization step is often achieved under basic conditions at high temperatures.

References

Methodological & Application

Application Notes and Protocols for Water-Soluble Quaterrylene Derivatives in Bioimaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quaterrylene derivatives are a class of near-infrared (NIR) fluorescent dyes with exceptional photostability, making them highly promising candidates for bioimaging applications. Their strong absorption in the NIR window (700-900 nm) allows for deep tissue penetration and minimizes autofluorescence from biological samples. However, the inherent hydrophobicity and tendency of the large aromatic core to aggregate in aqueous environments have historically limited their use in biological systems. This document provides detailed application notes and protocols for the synthesis and utilization of novel water-soluble this compound derivatives designed to overcome these limitations, enabling their use in advanced bioimaging modalities such as fluorescence microscopy and photoacoustic imaging.

Featured Water-Soluble this compound Derivatives

This document focuses on three exemplary water-soluble this compound derivatives:

-

QR-G2-COOH: A second-generation polyamidoamine (PAMAM) dendrimer with a this compound diimide core. The dendritic architecture enhances water solubility and provides a scaffold for further functionalization.

-

QR-4PyC4: A small-molecule cationic this compound dye with pyridinium moieties that confer hydrophilicity and promote mitochondrial targeting.

-

PEGylated this compound Diimide Nanoparticles (QDI-NPs): Self-assembled nanoparticles of a polyethylene glycol (PEG) conjugated this compound diimide, offering high stability and biocompatibility for in vivo applications.

Data Presentation

The photophysical and biological properties of the featured this compound derivatives are summarized in the tables below for easy comparison.

Table 1: Photophysical Properties of Water-Soluble this compound Derivatives

| Derivative | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Fluorescence Quantum Yield (ΦF) | Photothermal Conversion Efficiency (PCE) |